6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Description

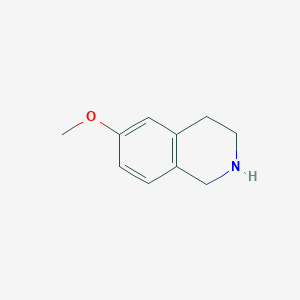

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTAYINRPUJPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195567 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-77-3 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a crucial heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals. Its structural motif is a key component in various biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthetic routes to this valuable compound, focusing on the widely employed Pictet-Spengler and Bischler-Napieralski reactions. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methodologies.

Core Synthetic Methodologies

The synthesis of this compound predominantly relies on two classical and effective reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both methods offer viable pathways to the tetrahydroisoquinoline core, with variations in starting materials, reaction conditions, and overall efficiency.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] For the synthesis of this compound, the most direct approach utilizes 2-(3-methoxyphenyl)ethylamine and formaldehyde.[4][5] This method is often favored for its atom economy and the availability of inexpensive starting materials.[5]

The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The methoxy group on the phenyl ring is an electron-donating group that activates the aromatic ring, facilitating the cyclization step.[6]

References

- 1. name-reaction.com [name-reaction.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pictet-Spengler synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The document details an improved and practical synthetic protocol, presents a comparative analysis of reaction conditions, and offers complete characterization data for the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the tetrahydroisoquinoline core.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold found in a wide array of natural products and pharmacologically active molecules. The Pictet-Spengler reaction, first reported in 1911, remains one of the most efficient and widely utilized methods for the construction of this heterocyclic system.[1] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

This guide focuses on the synthesis of this compound, a key intermediate in the preparation of various biologically active compounds. We will explore a modern, high-yield protocol that proceeds through a novel aminal intermediate, offering significant advantages over classical methods.

Reaction Mechanism and Workflow

The Pictet-Spengler synthesis of this compound from 2-(3-methoxyphenyl)ethylamine and formaldehyde proceeds through a well-established mechanism involving the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.

Pictet-Spengler Reaction Mechanism

The reaction is initiated by the condensation of the primary amine of 2-(3-methoxyphenyl)ethylamine with formaldehyde to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine derivative then attacks the iminium ion in an intramolecular fashion. The methoxy group at the 3-position of the starting material directs the cyclization to the para position (C-6 of the isoquinoline ring system), which is sterically and electronically favored. Subsequent deprotonation re-aromatizes the ring system, yielding the final this compound product.

Experimental Workflow

The improved synthetic protocol involves a two-step process. The first step is the Pictet-Spengler condensation to form the novel solid intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane. This intermediate is then readily converted to the hydrochloride salt of the target compound, which can be isolated in high purity by direct filtration.

Experimental Protocols

Improved Synthesis of this compound Hydrochloride via a Novel Aminal Intermediate

This protocol is adapted from an improved and practical synthesis which offers high yields and easy isolation of the final product.[2]

Step 1: Synthesis of bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane

-

To a stirred solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in water, add concentrated hydrochloric acid (HCl) to adjust the pH to acidic.

-

Add an aqueous solution of formaldehyde (37 wt. %, ~1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution becomes strongly basic.

-

The solid precipitate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, is collected by vacuum filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Conversion to this compound Hydrochloride

-

Suspend the dried bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane in isopropanol.

-

Add concentrated HCl and stir the mixture at room temperature.

-

The solid hydrochloride salt of this compound will precipitate out of the solution.

-

Collect the product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to afford the pure hydrochloride salt.

Data Presentation

Comparison of Reaction Conditions

The Pictet-Spengler reaction is versatile, and its outcome can be influenced by various factors such as the choice of acid catalyst, solvent, and temperature. The following table summarizes different conditions reported for the synthesis of this compound and related analogs.

| Starting Material | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 2-(3-methoxyphenyl)ethylamine | Formaldehyde | HCl | Water | Reflux | High (not specified) | [2] |

| 2-(3-methoxyphenyl)ethylamine | Formaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Moderate | [3] |

| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | N/A (Microwave) | 100 °C (MW) | 98 | [3] |

| β-phenylethylamine | Dimethoxymethane | HCl | N/A | Not specified | Not specified | [1] |

Note: Yields can vary based on the scale of the reaction and purification methods.

Characterization Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [4] |

| Molecular Weight | 163.22 g/mol | [4] |

| Appearance | Pale yellow to yellow semi-solid | [5] |

| Boiling Point | 144 °C / 9 mmHg | [5] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.94 (d, J=8.0 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.63 (s, 1H), 4.00 (s, 2H), 3.78 (s, 3H), 3.16 (t, J=5.6 Hz, 2H), 2.83 (t, J=5.2 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃) δ (ppm) | 158.5, 135.5, 129.8, 126.8, 112.9, 112.0, 55.2, 50.8, 46.9, 29.1 | Estimated from similar compounds |

| Mass Spectrum (GC-MS) m/z | 163 (M+), 162, 134 | [6] |

| FT-IR (KBr) ν (cm⁻¹) | 3280 (N-H stretch), 2930, 2830 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1250 (C-O stretch) | Estimated from similar compounds |

Alternative Synthetic Routes

While the Pictet-Spengler reaction is a primary method for synthesizing tetrahydroisoquinolines, other notable strategies exist.

Bischler-Napieralski Reaction followed by Reduction

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[7] This intermediate can then be reduced (e.g., with NaBH₄) to the corresponding 1,2,3,4-tetrahydroisoquinoline. This two-step process offers an alternative route to the THIQ core.

Pomeranz-Fritsch-Bobbitt Reaction

This method involves the condensation of a benzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization to form the isoquinoline ring system. Subsequent reduction yields the tetrahydroisoquinoline. This approach is particularly useful for accessing substituted isoquinolines that may be difficult to obtain via other routes.[7][8]

Conclusion

The Pictet-Spengler synthesis remains a highly effective and versatile method for the preparation of this compound. The improved protocol detailed in this guide, which proceeds through a readily isolable aminal intermediate, offers a practical and high-yielding route to this important synthetic building block. The provided comparative data and detailed characterization information aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful reaction in their synthetic endeavors.

References

- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 6. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Starting Materials and Core Syntheses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, a crucial scaffold in medicinal chemistry. The document details the requisite starting materials, provides comprehensive experimental protocols for the key synthetic methodologies, and presents a comparative analysis of reported yields.

Introduction

This compound (6-MeO-THIQ) is a pivotal structural motif present in a wide range of biologically active compounds and natural products. Its synthesis is a subject of significant interest in the field of drug discovery and development. The two most prominent and historically significant methods for the construction of the 6-MeO-THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. This guide will explore the foundational starting materials for these syntheses and provide detailed procedural outlines.

Core Synthetic Pathways and Starting Materials

The selection of a synthetic route to this compound is contingent on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two primary pathways, the Pictet-Spengler and Bischler-Napieralski reactions, commence from distinct precursors.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely employed method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3]

Starting Materials:

-

2-(3-Methoxyphenyl)ethylamine: This is the foundational aromatic precursor, providing the benzene ring and the ethylamine side chain necessary for the formation of the isoquinoline skeleton.

-

Formaldehyde Source: Formaldehyde is the simplest aldehyde used in this reaction to yield an unsubstituted C1 position in the final product.[4] Due to the challenges of handling gaseous formaldehyde, precursors such as paraformaldehyde (a solid polymer of formaldehyde) or 1,3,5-trioxane (a stable, solid trimer of formaldehyde) are commonly used.[4]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route to the tetrahydroisoquinoline core, proceeding through a 3,4-dihydroisoquinoline intermediate.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7]

Starting Materials:

-

N-[2-(3-Methoxyphenyl)ethyl]formamide: This formamide derivative is the direct precursor for the cyclization reaction. It is typically synthesized from 2-(3-methoxyphenyl)ethylamine.

-

2-(3-Methoxyphenyl)ethylamine: As the precursor to the formamide, this amine is the ultimate starting material for this synthetic sequence.

-

Formylating Agent: A reagent capable of introducing the formyl group onto the amine is required. Common formylating agents include formic acid or its derivatives.

Comparative Yields of Synthetic Routes

The efficiency of the synthesis of this compound can vary significantly depending on the chosen method and the specific reaction conditions employed. The following table summarizes reported yields for the Pictet-Spengler and Bischler-Napieralski reactions.

| Synthetic Route | Starting Material(s) | Reagents | Yield (%) | Reference(s) |

| Pictet-Spengler | 2-(3-Methoxyphenyl)ethylamine, Formaldehyde | aq. HCl | Not specified | [8] |

| Pictet-Spengler | 2-(3-Methoxyphenyl)ethylamine, Paraformaldehyde | Formic Acid | High | [8] |

| Bischler-Napieralski | N-[2-(3-methoxyphenyl)ethyl]formamide | POCl₃, then NaBH₄ | Moderate to High | [6] |

| Bischler-Napieralski | N-[2-(3-methoxyphenyl)ethyl]formamide | P₂O₅, then NaBH₄ | Moderate to High | [6] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations.

Pictet-Spengler Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.

Materials:

-

2-(3-Methoxyphenyl)ethylamine

-

Paraformaldehyde

-

Hydrochloric acid (concentrated) or Trifluoroacetic acid

-

Methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 equivalent) in a suitable solvent such as methanol.

-

Add paraformaldehyde (1.1 to 1.5 equivalents).

-

Slowly add the acid catalyst (e.g., concentrated HCl or TFA) to the mixture while stirring.

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.

-

The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or crystallization.

Bischler-Napieralski Synthesis of this compound

This synthesis involves two main steps: the formation of the N-formyl intermediate and the subsequent cyclization and reduction.

Materials:

-

2-(3-Methoxyphenyl)ethylamine

-

Formic acid

-

Toluene

Procedure:

-

To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 equivalent) in toluene, add formic acid (1.2 to 1.5 equivalents).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the resulting crude N-[2-(3-methoxyphenyl)ethyl]formamide can be used in the next step without further purification or can be purified by crystallization or chromatography.

Materials:

-

N-[2-(3-Methoxyphenyl)ethyl]formamide

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

Anhydrous acetonitrile or toluene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane or Ethyl acetate

Procedure:

-

Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide (1.0 equivalent) in an anhydrous solvent such as acetonitrile or toluene under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add the dehydrating agent, such as phosphorus oxychloride (1.1 to 1.5 equivalents).

-

The reaction mixture is then heated to reflux and monitored by TLC.

-

Once the cyclization to the 3,4-dihydroisoquinoline intermediate is complete, the reaction is cooled, and the excess dehydrating agent is quenched cautiously.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in methanol, and the solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the solution to reduce the imine.

-

After the reduction is complete (monitored by TLC), the reaction is quenched by the addition of water.

-

The mixture is basified with an aqueous sodium hydroxide solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the crude product, which is then purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations described in this guide.

References

- 1. organicreactions.org [organicreactions.org]

- 2. mdpi.com [mdpi.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pictet-Spengler Reaction [ebrary.net]

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its rigid scaffold and the presence of a methoxy group on the aromatic ring make it a versatile precursor for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a focus on its application in drug discovery and development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a common motif in many natural alkaloids and has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [4] |

| Boiling Point | 268.2 °C (Predicted) | [5] |

| Melting Point | 63.87 °C (Predicted) | [5] |

| Density | 1.05 g/cm³ (Predicted) | [5] |

| pKa | 10.02 ± 0.20 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 3544.17 mg/L (Predicted) | [5][6] |

| CAS Number | 42923-77-3 | [7] |

Synthesis

The most prominent and widely employed method for the synthesis of this compound is the Pictet-Spengler reaction .[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A general workflow for the Pictet-Spengler synthesis of this compound is depicted below:

Caption: Pictet-Spengler synthesis of this compound.

Detailed Experimental Protocol: Pictet-Spengler Synthesis

The following protocol is a representative example of the Pictet-Spengler reaction for the synthesis of this compound.

Materials:

-

3-Methoxyphenethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-methoxyphenethylamine in water, add an equimolar amount of formaldehyde solution.

-

Acidify the mixture by the dropwise addition of concentrated HCl while maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with a saturated NaOH solution until a basic pH is achieved.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a precursor for a class of potent tubulin polymerization inhibitors , which are of significant interest in cancer chemotherapy.[5] The following workflow illustrates the synthesis of an N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative, a scaffold found in several tubulin inhibitors.

Caption: Synthesis of an N-aryl tubulin inhibitor precursor from 6-MeO-THIQ.

Detailed Experimental Protocol: Synthesis of an N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivative

This protocol describes a general procedure for the N-arylation of this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 2,4-dichloroquinazoline)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the ligand.

-

Add anhydrous toluene and stir the mixture for a few minutes.

-

Add this compound, the aryl halide, and the base to the reaction flask.

-

Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Reactivity and Stability

The reactivity of this compound is primarily governed by the nucleophilic secondary amine and the electron-rich aromatic ring.

-

N-Functionalization: The secondary amine readily undergoes reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form N-substituted derivatives. This is a common strategy for introducing diverse functionalities and modulating the biological activity of the resulting molecules.

-

Aromatic Electrophilic Substitution: The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the methoxy group (C-5 and C-7) are the most reactive sites.

-

Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline under various conditions.

-

Stability: this compound is generally stable under neutral conditions. However, like other amines, it can be sensitive to strong oxidizing agents. In strongly acidic or basic solutions, its stability may be compromised over extended periods or at elevated temperatures. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns are crucial for structural elucidation.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the aromatic, methoxy, and aliphatic carbons.

A general protocol for NMR analysis involves dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations (around 3300-3500 cm⁻¹)

-

C-H stretching vibrations (aromatic and aliphatic, around 2800-3100 cm⁻¹)

-

C=C aromatic ring stretching vibrations (around 1500-1600 cm⁻¹)

-

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)

IR spectra are typically recorded using KBr pellets or as a thin film on a salt plate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragment ions.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and amenability to further functionalization make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a valuable resource for researchers and scientists working in the field of drug development.

References

- 1. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pictet-Spengler Reaction [ebrary.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. name-reaction.com [name-reaction.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its structural motif is found in a number of natural products and is of significant interest to medicinal chemists.[3] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in areas such as reaction optimization, formulation development, and pharmacokinetic profiling. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The physical properties of this compound have been determined through various analytical techniques. A summary of these properties is presented in the tables below.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][3] |

| Molecular Weight | 163.22 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 42923-77-3 | [1][3] |

| Canonical SMILES | COC1=CC2=C(CNCC2)C=C1 | [3] |

| InChI Key | YYTAYINRPUJPNH-UHFFFAOYSA-N | [3] |

Physicochemical Data

| Property | Value | Method/Source |

| Melting Point | 63.87 °C | EPI Suite[5] |

| Boiling Point | 268.2 °C | EPI Suite[5] |

| 144 °C / 9 mmHg | lit.[1] | |

| Density | 1.05 g/cm³ | EPA T.E.S.T.[5] |

| 1.044 ± 0.06 g/cm³ | Predicted[1] | |

| Water Solubility | 3544.17 mg/L | EPA T.E.S.T.[5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | [1] |

| pKa | 10.02 ± 0.20 | Predicted[1] |

| Flash Point | 113.08 °C | EPA T.E.S.T.[5] |

| Refractive Index | 1.5660 to 1.5700 | [1] |

| Appearance | Pale Yellow to Yellow Semi-Solid | [1] |

| Colorless to Light orange to Yellow clear liquid | [4] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound relies on established experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is a key physical constant for a liquid. Simple distillation is a common method for its determination.[6]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Heating: A sample of this compound is placed in the round-bottom flask along with boiling chips. The flask is heated gently.

-

Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[6]

Synthesis of this compound

A common and practical method for the synthesis of this compound is through the Pictet-Spengler reaction.[7] An alternative reported synthesis involves the reduction of 6-methoxy-3,4-dihydro-1(2H)-isoquinolone.[1]

Protocol for Reduction of 6-methoxy-3,4-dihydro-1(2H)-isoquinolone: [1]

-

Reaction Setup: To a solution of 6-(methoxy)-3,4-dihydro-1(2H)-isoquinolone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, lithium aluminum hydride (LiAlH₄) is added slowly.[1]

-

Reaction Conditions: The reaction mixture is stirred and heated at 60 °C overnight.[1]

-

Workup: After cooling to room temperature, the reaction is quenched by the sequential addition of water and a 15% sodium hydroxide (NaOH) solution.[1]

-

Purification: The resulting mixture is stirred, filtered, and the filtrate is concentrated. The crude product can be further purified by column chromatography to yield this compound.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward chemical transformation.

References

- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines the spectroscopic data, experimental methodologies, and relevant biological context for this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₃NO.[1] Its structure consists of a tetrahydroisoquinoline core with a methoxy group substituted at the 6th position of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 42923-77-3 | |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Boiling Point | 144°C/9mmHg | |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | |

| SMILES | COC1=CC2=C(CNCC2)C=C1 | [1] |

| InChI | InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.94 | d, J=8.0 Hz | 1H | H-8 |

| 6.71 | dd, J=8.0, 2.4 Hz | 1H | H-7 |

| 6.63 | d, J=2.4 Hz | 1H | H-5 |

| 4.00 | s | 2H | H-1 |

| 3.78 | s | 3H | -OCH₃ |

| 3.16 | t, J=5.6 Hz | 2H | H-3 |

| 2.83 | t, J=5.2 Hz | 2H | H-4 |

| ~1.8 (variable) | br s | 1H | N-H |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.2 | C-6 |

| 134.8 | C-8a |

| 129.8 | C-4a |

| 126.8 | C-8 |

| 113.5 | C-7 |

| 112.1 | C-5 |

| 55.3 | -OCH₃ |

| 47.4 | C-1 |

| 42.9 | C-3 |

| 29.2 | C-4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 162 | 95 | [M-H]⁺ |

| 148 | 80 | [M-CH₃]⁺ |

| 134 | 65 | [M-C₂H₅]⁺ (from tetrahydroisoquinoline ring cleavage) |

| 120 | 40 | [M-C₂H₅N]⁺ |

| 105 | 30 | [C₇H₇O]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch (secondary amine) |

| 3050-3000 | Medium | C-H Stretch (aromatic) |

| 2950-2850 | Strong | C-H Stretch (aliphatic) |

| 1610, 1500, 1460 | Strong | C=C Stretch (aromatic ring) |

| 1240 | Strong | C-O Stretch (aryl ether) |

| 1120 | Medium | C-N Stretch |

| 850-800 | Strong | C-H Bend (out-of-plane, aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

Table 6: UV-Vis Spectroscopic Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| 225 | ~10,000 | π → π |

| 278 | ~2,500 | π → π |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural assignment.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS).

-

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

The mass spectrometer is operated in EI mode at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

HRMS Analysis:

-

Infuse the sample solution directly into the ESI or APCI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

This will provide a highly accurate mass measurement for molecular formula confirmation.

-

FT-IR Spectroscopy

Objective: To identify the functional groups.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Scan the region from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

UV-Vis Spectroscopy

Objective: To observe the electronic transitions of the aromatic system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a cuvette containing the pure solvent as a reference.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the absorbance spectrum.

-

Synthesis and Biological Relevance

Synthesis Workflow

The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction.[2][3][4][5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Caption: Pictet-Spengler synthesis of this compound.

Biological Activity and Signaling Pathways

Tetrahydroisoquinoline derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[6][7][8][9] Some derivatives of 6-methoxytetrahydroquinoline have been investigated as tubulin polymerization inhibitors, targeting the colchicine binding site, which is a key mechanism in cancer chemotherapy.

Caption: Inhibition of tubulin polymerization by 6-methoxy-THIQ derivatives.

Conclusion

The structural elucidation of this compound is comprehensively achieved through the combined application of NMR, MS, IR, and UV-Vis spectroscopy. The data presented in this guide provide a clear and detailed characterization of the molecule. Its synthesis via the Pictet-Spengler reaction and its relevance as a scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors, underscore its importance in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists working with this and related compounds.

References

- 1. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. organicreactions.org [organicreactions.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a heterocyclic compound that serves as a crucial structural motif in a wide array of biologically active molecules. While it is often employed as a key intermediate in the synthesis of more complex pharmaceutical agents, understanding the inherent biological profile of the core 6-MeO-THIQ structure is essential for designing novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities associated with 6-MeO-THIQ and its close derivatives, detailed experimental protocols for assessing these activities, and visualizations of potential signaling pathways.

The tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and its interactions with biological targets.

Quantitative Biological Data

Direct quantitative data on the biological activity of unsubstituted this compound is limited in publicly available literature, suggesting its primary role as a synthetic scaffold. However, data from closely related derivatives provide valuable insights into its potential biological targets.

Table 1: Receptor Binding Affinity of a 6-MeO-THIQ Derivative

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D1 | 6479 |

| Dopamine D2 | 1593 | |

| Dopamine D3 | 92 |

Data extracted from a study on dopamine D3 receptor ligands, where this compound was a key fragment.

Table 2: Enzyme Inhibition by a Structurally Related Analog

| Compound | Enzyme | Inhibition (IC50, µM) |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Monoamine Oxidase A (MAO-A) | 1.6 |

This data is for a structurally similar beta-carboline analog, suggesting potential for MAO-A inhibition.

Key Biological Activities of 6-MeO-THIQ Derivatives

Derivatives of 6-MeO-THIQ have demonstrated a range of significant biological activities, highlighting the therapeutic potential of this scaffold.

-

Dopamine Receptor Modulation: The tetrahydroisoquinoline core is a well-established pharmacophore for dopamine receptor ligands. The 6-methoxy substitution pattern, particularly when combined with other functionalities, has been shown to influence affinity and selectivity for dopamine receptor subtypes, especially the D3 receptor.[1] This makes the 6-MeO-THIQ scaffold a promising starting point for the development of therapeutics for neurological and psychiatric disorders.

-

Enzyme Inhibition:

-

Phosphodiesterase 4 (PDE4): Certain derivatives of 6-MeO-THIQ have been identified as inhibitors of PDE4, an enzyme involved in the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. This suggests a potential application for 6-MeO-THIQ-based compounds in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

-

Monoamine Oxidase (MAO): The structural similarity of 6-MeO-THIQ to known monoamine oxidase inhibitors suggests its potential to inhibit this enzyme family. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

-

-

Anticancer and Multidrug Resistance Reversal: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close analog of 6-MeO-THIQ, has been incorporated into compounds designed to reverse multidrug resistance in cancer cells. These compounds often act by inhibiting efflux pumps like P-glycoprotein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of 6-MeO-THIQ and its derivatives.

Dopamine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the affinity of a test compound for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D3).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Non-specific binding control (e.g., Haloperidol).

-

Test compound (6-MeO-THIQ or its derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.

Materials:

-

Recombinant human PDE4 enzyme.

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Binding agent that specifically binds to the product (AMP).

-

Assay buffer.

-

Test compound (6-MeO-THIQ or its derivatives).

-

Positive control inhibitor (e.g., Rolipram).

-

384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Add the test compound or control to the wells of the 384-well plate.

-

Add the diluted PDE4 enzyme to the wells containing the inhibitor and positive control.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent solution to all wells.

-

Incubate the plate for a further 30 minutes to allow the binding agent to interact with the product.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT Assay for Cytotoxicity and Multidrug Resistance Reversal

This colorimetric assay assesses cell viability and can be adapted to measure the reversal of multidrug resistance.

Materials:

-

Cancer cell line (e.g., a drug-sensitive and a multidrug-resistant pair).

-

Cell culture medium.

-

Test compound (6-MeO-THIQ derivative).

-

A cytotoxic drug to which the resistant cell line shows resistance.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well cell culture plates.

-

A microplate spectrophotometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

For cytotoxicity assessment, treat the cells with serial dilutions of the test compound alone.

-

For multidrug resistance reversal, treat the resistant cells with a fixed concentration of the test compound in combination with serial dilutions of the cytotoxic drug. A control group should be treated with the cytotoxic drug alone.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

-

For cytotoxicity, determine the IC50 of the test compound. For reversal of resistance, compare the IC50 of the cytotoxic drug in the presence and absence of the test compound to calculate the reversal fold.

Signaling Pathways and Mechanisms of Action

Based on the biological activities of its derivatives, 6-MeO-THIQ could potentially interact with several signaling pathways. The following diagrams illustrate these hypothetical interactions.

Caption: Hypothetical signaling pathway of 6-MeO-THIQ acting as a Dopamine D3 receptor agonist.

Caption: Logical workflow of potential MAO-A inhibition by 6-MeO-THIQ.

Conclusion

This compound is a versatile scaffold in medicinal chemistry. While its own biological activity is not extensively documented, the significant and varied activities of its derivatives, particularly in the realms of CNS disorders, inflammation, and oncology, underscore the importance of this core structure. The methoxy group at the 6-position likely plays a key role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives. Further investigation into the biological effects of the parent 6-MeO-THIQ molecule is warranted to fully understand its potential and to guide the rational design of new therapeutic agents. The experimental protocols and potential signaling pathways detailed in this guide provide a framework for researchers to explore the multifaceted biological landscape of this important chemical entity.

References

The Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a synthetically accessible small molecule belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. While extensive research has been conducted on various substituted THIQ derivatives, the specific quantitative pharmacological profile of 6-MeO-THIQ at key central nervous system targets remains to be fully elucidated in publicly available literature. This technical guide summarizes the known qualitative information for 6-MeO-THIQ and its close analogs, provides detailed experimental protocols for its comprehensive pharmacological characterization, and visualizes key signaling pathways and experimental workflows relevant to its potential mechanisms of action.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in a vast number of alkaloids and pharmacologically active compounds.[1] Derivatives of this scaffold have been shown to interact with a wide range of biological targets, leading to diverse therapeutic applications.[2] The inherent structural similarity of the THIQ core to endogenous monoamine neurotransmitters has prompted extensive investigation into its potential as a modulator of monoaminergic systems. This compound, also known as longimammatine, has been identified in plant species and is commercially available as a synthetic intermediate.[3] Its structural features suggest potential interactions with monoamine oxidase (MAO), monoamine transporters, and G-protein coupled receptors (GPCRs) such as the Trace Amine-Associated Receptor 1 (TAAR1). This guide aims to provide a framework for the detailed pharmacological investigation of 6-MeO-THIQ.

Potential Pharmacological Targets

Based on the pharmacology of structurally related THIQ analogs, the primary putative targets for 6-MeO-THIQ include:

-

Monoamine Oxidase (MAO): Various β-carbolines and THIQ derivatives are known to be potent inhibitors of MAO-A and/or MAO-B.[4] Inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that modulates monoaminergic neurotransmission.[5] The structural resemblance of 6-MeO-THIQ to trace amines suggests it may be a ligand for this receptor.

-

Monoamine Transporters (DAT, SERT, NET): The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of monoaminergic signaling. Certain THIQ derivatives have shown affinity for these transporters.[1]

Quantitative Pharmacological Data

A comprehensive review of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the primary putative targets. The following table is presented as a template for the organization of such data once it is determined experimentally.

Table 1: Receptor and Transporter Binding Affinities of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human TAAR1 | [3H]-Compound X | HEK293 | TBD | |

| Human DAT | [3H]-WIN 35,428 | HEK293 | TBD | |

| Human SERT | [3H]-Citalopram | HEK293 | TBD | |

| Human NET | [3H]-Nisoxetine | HEK293 | TBD |

TBD: To Be Determined

Table 2: Functional and Enzyme Inhibitory Potencies of this compound

| Target | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Reference |

| Human TAAR1 | cAMP Accumulation | CHO-K1 | TBD | |

| Human MAO-A | Amplex Red Assay | Recombinant hMAO-A | TBD | |

| Human MAO-B | Amplex Red Assay | Recombinant hMAO-B | TBD |

TBD: To Be Determined

Experimental Protocols

The following protocols provide detailed methodologies for the pharmacological characterization of this compound.

Radioligand Binding Assays for TAAR1, DAT, SERT, and NET

This protocol describes a filtration binding assay to determine the binding affinity (Ki) of 6-MeO-THIQ for target receptors and transporters.

4.1.1. Materials

-

HEK293 cells stably expressing the human target (TAAR1, DAT, SERT, or NET)

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligands (e.g., [3H]-selective ligand for each target)

-

Non-specific competitor (e.g., 10 µM of a known high-affinity ligand for each target)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

FilterMate™ Harvester

-

Scintillation cocktail

-

MicroBeta counter

4.1.2. Membrane Preparation

-

Homogenize washed cells in 20 volumes of cold Membrane Preparation Buffer.

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer containing 10% sucrose and store at -80°C.

-

Determine protein concentration using a BCA assay.

4.1.3. Assay Procedure

-

On the day of the assay, thaw and resuspend the membrane preparation in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or non-specific competitor (for non-specific binding).

-

50 µL of various concentrations of 6-MeO-THIQ.

-

50 µL of the specific radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation (containing 3-20 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a harvester.[6]

-

Wash the filters four times with ice-cold wash buffer.[6]

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail and count radioactivity using a MicroBeta counter.[6]

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 6-MeO-THIQ.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the ability of 6-MeO-THIQ to act as an agonist or antagonist at TAAR1 by quantifying intracellular cyclic AMP (cAMP) levels.

4.2.1. Materials

-

CHO-K1 or HEK293 cells stably expressing human TAAR1.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

-

cAMP assay kit (e.g., HTRF-based or similar).

-

384-well white microplates.

-

HTRF-compatible microplate reader.

4.2.2. Assay Procedure

-

Culture cells to 80-90% confluency and then plate in 384-well plates (e.g., 10,000 cells/well).[1]

-

Prepare serial dilutions of 6-MeO-THIQ in Assay Buffer.

-

Add the diluted compound to the cells and incubate at room temperature for 30 minutes.[1]

-

Prepare the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Add the detection reagents to each well.

-

Incubate for 60 minutes at room temperature, protected from light.[1]

-

Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[1]

4.2.3. Data Analysis

-

Calculate the HTRF ratio for each well.

-

Plot the HTRF ratio against the log concentration of 6-MeO-THIQ.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol determines the inhibitory potency (IC50) of 6-MeO-THIQ against human MAO-A and MAO-B.

4.3.1. Materials

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO Assay Buffer.

-

MAO substrate (e.g., Kynuramine or Tyramine).

-

Developer and Probe (for fluorometric detection of H2O2).

-

Known MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors as positive controls.

-

96-well black microplates.

-

Fluorometric plate reader.

4.3.2. Assay Procedure

-

Prepare serial dilutions of 6-MeO-THIQ in MAO Assay Buffer.

-

In a 96-well plate, add 10 µL of the test compound dilutions or control inhibitors.[5]

-

Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.[5]

-

Incubate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.[5]

-

Prepare the MAO substrate solution containing the substrate, developer, and probe.

-

Add 40 µL of the substrate solution to each well to initiate the reaction.[5]

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

4.3.3. Data Analysis

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ relative to the enzyme control.

-

Plot the percentage of inhibition against the log concentration of 6-MeO-THIQ.

-

Determine the IC50 value using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: TAAR1 Gαs-cAMP Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound represents a molecule of interest within a pharmacologically significant class of compounds. While its specific quantitative profile is yet to be extensively documented, its structural characteristics strongly suggest potential activity at key CNS targets, including monoamine oxidases, monoamine transporters, and TAAR1. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of 6-MeO-THIQ. Elucidation of its binding affinities and functional potencies will be crucial in determining its potential therapeutic utility and will contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. Further investigation into this and related compounds is warranted to explore their potential in drug discovery.

References

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituted β-carboline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricate pathways: A Technical Guide to the Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a fascinating heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. While direct and exhaustive research on this specific molecule is still emerging, the broader family of THIQs exhibits a wide range of pharmacological activities, including neuroprotective, antidepressant-like, and potential neuromodulatory effects. This technical guide synthesizes the current understanding of the likely mechanism of action of 6-MeO-THIQ, drawing upon robust evidence from structurally related analogs. The primary proposed mechanism is the inhibition of monoamine oxidase A (MAO-A), leading to an increase in synaptic concentrations of key monoamine neurotransmitters. Plausible secondary mechanisms include interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and dopamine receptors. This document provides a comprehensive overview of the available data, detailed experimental protocols for investigating these mechanisms, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The most strongly supported mechanism of action for 6-MeO-THIQ is the inhibition of monoamine oxidase (MAO), particularly the MAO-A isoform. MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This action is consistent with the observed antidepressant-like and neuroprotective effects of many THIQ compounds.[1][2][3]

Supporting Evidence from Structurally Related Compounds

Quantitative Data for Structurally Related THIQ Analogs (MAO Inhibition)

| Compound | Target | Assay Type | Value | Reference |

| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline | MAO-A | In vitro | IC50 = 1.6 µM | [4] |

| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-A | Competitive | Ki = 16.4 µM | [5] |

| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-B | Competitive | Ki = 25.7 µM | [5] |

| N-(1'-cyanoethyl)-1,2,3,4-tetrahydroisoquinoline | MAO-A | Competitive | Ki = 37.6 µM | [5] |

| N-(1'-cyanoethyl)-1,2,3,4-tetrahydroisoquinoline | MAO-B | Competitive | Ki = 35.2 µM | [5] |

Signaling Pathway for MAO-A Inhibition

Caption: MAO-A Inhibition by 6-MeO-THIQ.

Plausible Secondary Mechanisms of Action

While MAO-A inhibition is the most likely primary mechanism, the structural features of 6-MeO-THIQ suggest potential interactions with other neuronal targets.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

6-MeO-THIQ shares structural similarities with endogenous trace amines and other known TAAR1 agonists.[6][7][8] TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and serotonin systems.[6][9][10] Agonism at TAAR1 could contribute to the overall neurochemical profile of 6-MeO-THIQ.

Dopamine Receptor Interaction

Derivatives of the 6-methoxy-THIQ scaffold have been shown to bind with high affinity to dopamine receptors, particularly the D3 subtype.[1][11][12][13] While likely a weaker interaction for 6-MeO-THIQ itself compared to its primary MAO-A target, a modest affinity for dopamine receptors could contribute to its pharmacological effects.

Quantitative Data for THIQ Analogs at Secondary Targets

| Compound | Target | Assay Type | Value | Reference |

| (S)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | Dopamine D3 | Binding | Ki = 0.8 nM | [11] |

| (S)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | Dopamine D3 | Binding | Ki = 2.5 nM | [11] |

Hypothesized Signaling Cascade for TAAR1 Agonism

Caption: TAAR1 Agonism Signaling Pathway.

Experimental Protocols

To rigorously elucidate the mechanism of action of 6-MeO-THIQ, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency (IC50) of 6-MeO-THIQ against MAO-A and MAO-B.

-

Objective: To quantify the concentration of 6-MeO-THIQ required to inhibit 50% of MAO-A and MAO-B activity.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate for MAO-A: Kynuramine or [3H]-Serotonin.

-

Substrate for MAO-B: Benzylamine or [14C]-β-Phenylethylamine.